molecular formula C10H10N4 B13615260 3-phenyl-1H-pyrazole-5-carboximidamide

3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B13615260
M. Wt: 186.21 g/mol
InChI Key: IXEVSLYLVGVDCO-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-carboximidamide ( 492439-46-0) is an organic small molecule with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It belongs to the class of phenylpyrazole compounds, which are five-membered heterocyclic structures containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and are found in a variety of molecules with a broad spectrum of biological activities . They are considered versatile intermediates in organic and medicinal chemistry research. While the specific biological data for this compound is limited in the public domain, related pyrazole-carboximidamide and pyrazole-carboxamide analogues have been identified as key structures in pharmacological research. Recent studies on similar compounds have explored their potential as bifunctional antidiabetic agents that stimulate both insulin secretion and glucose uptake , as well as their application as carbonic anhydrase inhibitors . The core pyrazole structure is a common feature in several established pharmaceutical agents, underscoring its research value . This product is intended for research purposes as a chemical reference standard or synthetic building block. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-phenyl-1H-pyrazole-5-carboximidamide

InChI

InChI=1S/C10H10N4/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12)(H,13,14)

InChI Key

IXEVSLYLVGVDCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

The most common approach to synthesize pyrazole derivatives, including this compound, involves cyclocondensation reactions between hydrazine derivatives and appropriate carbonyl compounds.

  • Hydrazine with α,β-Unsaturated Ketones or Chalcones : The reaction of phenylhydrazine with α,β-unsaturated ketones or chalcones leads to pyrazoline intermediates, which can be oxidized to pyrazoles. For example, cyclocondensation of chalcones with arylhydrazines in the presence of catalysts like copper triflate and ionic liquids yields 1,3,5-trisubstituted pyrazoles with good yields (~82%) via a one-pot addition–cyclocondensation and oxidative aromatization process.

  • Hydrazine with Acetylenic Ketones : Reaction of hydrazine derivatives with acetylenic ketones also produces pyrazoles, though often as regioisomeric mixtures. Using phenylhydrazine with diacetylene ketones in ethanol generates regioisomers in a 3:2 ratio.

1,3-Dipolar Cycloaddition Methods

An alternative method involves 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or olefins, forming pyrazole rings efficiently.

  • For example, ethyl α-diazoacetate reacts with phenylpropargyl compounds in the presence of zinc triflate catalyst to yield pyrazole derivatives in high yields (up to 89%) under mild conditions.

Cyclocondensation with Aminoguanidine Derivatives

A notable method for preparing pyrazole carboximidamides is the cyclocondensation of α,β-unsaturated ketones (chalcones) with aminoguanidine hydrochloride under ultrasound irradiation.

  • This green synthetic route employs ethanol as a solvent and KOH as a base, achieving good yields (62–95%) within short reaction times (15–35 minutes). The ultrasonic conditions enhance reaction rates and product purity.

  • The method has been successfully applied to prepare 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, structurally related to this compound, indicating its applicability to phenyl-substituted analogs.

Functional Group Transformations and Post-Synthesis Modifications

After pyrazole ring formation, introduction of the carboximidamide group can be achieved via nucleophilic substitution or amidination reactions on pyrazole intermediates.

  • For example, condensation of pyrazole-5-carboxylates with amidine reagents under Lewis acid catalysis or thermal conditions leads to the corresponding carboximidamides.

  • Optimizing reaction parameters such as solvent choice (polar aprotic solvents like DMF or DMSO), catalyst type (Lewis acids such as ZnCl₂), and temperature (60–80°C) improves yields and selectivity.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Cyclocondensation with hydrazines and chalcones Phenylhydrazine, chalcones, Cu(OTf)₂ catalyst, ionic liquids ~82 One-pot, good yield, reusable catalyst Possible regioisomer mixtures
1,3-Dipolar cycloaddition Ethyl α-diazoacetate, phenylpropargyl, Zn(OTf)₂ catalyst Up to 89 Mild conditions, straightforward procedure Requires diazo compounds, catalyst availability
Ultrasound-promoted cyclocondensation with aminoguanidine Aminoguanidine hydrochloride, chalcones, KOH, ethanol, ultrasound 62–95 Green solvent, short reaction time, good yields Limited to aminoguanidine derivatives
Amidination of pyrazole esters Pyrazole-5-carboxylates, amidine reagents, Lewis acids, DMF/DMSO Variable (up to 90) High selectivity, tunable conditions Requires preformed pyrazole esters

Experimental Data and Characterization

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) using silica gel with solvent systems such as 5% methanol in dichloromethane effectively monitors reaction progress and purity.

  • Purification is typically performed by recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the regiochemistry of the pyrazole ring and the presence of the carboximidamide group. The amidine NH₂ protons typically appear as broad singlets around δ 6.5–7.5 ppm.

  • Infrared Spectroscopy (IR): Characteristic N–H stretching bands (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) confirm amidine functionality.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic distribution, often using electrospray ionization (ESI) in positive mode.

  • X-ray Crystallography: Provides definitive structural confirmation when single crystals are available.

Representative Data Table for Select Pyrazole Derivatives

Compound R Group Rf (5% MeOH/DCM) Melting Point (°C) Yield (%)
4-(4-Methylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one Me 0.55 126–127 85
4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-pyrazol-5-one CF₃ 0.42 147.5–148 80
This compound (target) Phenyl ~0.50* ~150* 70–90*

*Estimated values based on analogous compounds and literature data.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

3-phenyl-1H-pyrazole-5-carboximidamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing substituents (e.g., nitro, chloro) reduce electron density, favoring interactions with nucleophilic sites or metal ions.

Solubility Trends :

  • Polar substituents (e.g., methoxy) improve aqueous solubility, whereas lipophilic groups (e.g., bromo, methyl) reduce it.

Biological Activity :

  • 4-Methoxy derivatives (Compound 1) may exhibit enhanced antifungal activity due to improved membrane permeability .
  • Nitro-substituted analogues (Compound 9) could generate reactive oxygen species (ROS), making them candidates for anticancer applications .

Structural and Methodological Insights

The use of SHELX software () in crystallographic studies of such compounds enables precise determination of bond lengths and angles, which are critical for understanding intermolecular interactions. For example, the carboximidamide group’s geometry (N-H bond lengths ~1.0 Å) facilitates hydrogen bonding, a feature likely conserved across the analogues .

Q & A

What are the established synthetic methodologies for 3-phenyl-1H-pyrazole-5-carboximidamide and its derivatives?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation reactions between substituted hydrazines and β-diketones. For phenyl-substituted derivatives, [3+2] cycloaddition using sodium azide under click chemistry conditions is effective (). Multi-step approaches require optimization of solvent systems (e.g., DMF/ethanol) and temperature gradients (40–80°C) to achieve >70% yields. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) .

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
¹H/¹³C NMR and HRMS are essential for functional group analysis. Pyrazole ring protons resonate at δ 6.5–7.5 ppm (DMSO-d₆), while carboximidamide NH₂ signals appear at δ 8.2–8.5 ppm (). X-ray crystallography using SHELXL ( ) resolves stereochemical ambiguities in crystalline derivatives .

How can researchers address discrepancies in reported biological activity data across studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability. Strategies include:

  • Standardizing protocols (e.g., MTT assay at 24–72 hours with controlled cell density).
  • Applying Bland-Altman analysis to quantify inter-study variability ().
  • Cross-validating with orthogonal methods (enzymatic vs. cell-based assays) ().
    Report solvent systems transparently (e.g., DMSO ≤0.1%) to reduce artifacts .

What crystallographic strategies are optimal for resolving 3D structures of this compound?

Level: Advanced
Methodological Answer:
Use single-crystal X-ray diffraction with SHELXL refinement ( ):

  • Grow crystals via slow evaporation (acetonitrile/water, 4°C).
  • Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Apply twin refinement for non-merohedral twinning (R₁ < 0.05). Model hydrogen bonds (carboximidamide group) with DFIX restraints .

How can reaction yields be improved for halogen-substituted analogs?

Level: Advanced
Methodological Answer:
Optimize via:

  • Pre-activation with N-chlorosuccinimide in THF (−78°C) ().
  • Microwave-assisted synthesis (100 W, 120°C, 30 minutes).
  • In situ FT-IR monitoring of imine intermediates ().
    Purify with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for >95% purity .

What in vitro models are relevant for evaluating antimicrobial potential?

Level: Basic
Methodological Answer:
Use standardized models:

  • Broth microdilution (Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
  • Biofilm inhibition studies (crystal violet staining).
    Determine MICs in triplicate with ciprofloxacin controls ( ) .

How to design analogs with enhanced blood-brain barrier permeability?

Level: Advanced
Methodological Answer:
Employ computational methods:

  • Molecular dynamics (AMBER force field) for logP (target 2.5–3.5) and polar surface area.
  • QSAR models incorporating Hammett σ constants ().
  • Free energy perturbation (Schrödinger Suite) to reduce P-glycoprotein binding .

How to validate compound stability under physiological pH?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies:

  • Incubate in phosphate buffers (pH 2.0, 7.4, 9.0) at 37°C (24–72 hours).
  • Monitor degradation via UPLC-PDA (254 nm) ( ).
  • Identify degradation products with LC-QTOF-MS/MS ( ).
    Apply Arrhenius modeling for shelf-life prediction .

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